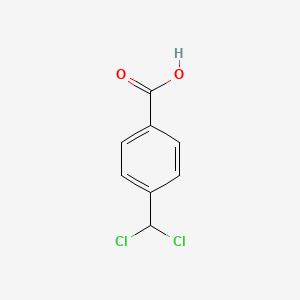

5-Amino-2-chloro-10H-acridin-9-one

Vue d'ensemble

Description

5-Amino-2-chloro-10H-acridin-9-one is a derivative of acridin-9(10H)-one . Acridin-9(10H)-one based compounds are known for their thermally activated delayed fluorescence . They are designed to possess a high rate constant of radiation and a high rate constant of reverse intersystem crossing .

Synthesis Analysis

The synthesis of related compounds involves attaching an electron donor at specific sites of acridin-9(10H)-one . For instance, a novel compound was designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one .Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation .Chemical Reactions Analysis

The phosphorescence of these compounds, with higher energy than its fluorescence, originates from the intermolecular through-space charge transfer state and the locally excited triplet states . Due to the multichannel reverse intersystem crossing process from these states to the singlet charge transfer state, a high rate constant of reverse intersystem crossing is realized simultaneously .Applications De Recherche Scientifique

Anti-Tumor Activity

Acridine derivatives have been actively researched for their anti-tumor properties. They have shown activity against various cancer cell lines, including human colon carcinoma, chronic myeloid leukaemia, human promyelocytic leukaemia, human cervical cancer, and breast cancer. These compounds are investigated both in vitro and in vivo for their potential as cytotoxic drugs .

Anticonvulsant Agents

Novel acridone-based compounds have been synthesized as potential anticonvulsant agents. These developments indicate that acridine derivatives could play a role in treating convulsive disorders .

Therapeutic Agents for Various Disorders

Acridine derivatives are considered versatile therapeutic agents for a wide range of disorders. This includes not only cancer but also Alzheimer’s disease and bacterial and protozoal infections. Their biological and photochemical effects make them a subject of ongoing research .

Thermally Activated Delayed Fluorescence (TADF)

Acridin-9(10H)-one based compounds are desired for their properties related to TADF. This application is significant in the development of materials with high radiation rate constants and high reverse intersystem crossing rate constants, which are important parameters for efficient TADF .

Mécanisme D'action

Target of Action

Acridine derivatives, a class to which this compound belongs, are known for their high cytotoxic activity . They have been extensively researched as potential anti-cancer drugs .

Mode of Action

The mode of action of acridine derivatives primarily involves DNA intercalation . The planar form of these compounds allows them to sandwich between the base pairs of the double helix, causing the helical structure to unwind . This disruption of DNA structure can interfere with biological processes involving DNA and related enzymes .

Biochemical Pathways

The disruption of dna structure by acridine derivatives can affect numerous biological processes, including dna replication and protein synthesis .

Result of Action

Acridine derivatives are known for their cytotoxic activity and have been investigated for their potential anti-cancer effects .

Orientations Futures

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . It is critical to investigate how acridine derivatives function in cancer treatment . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Propriétés

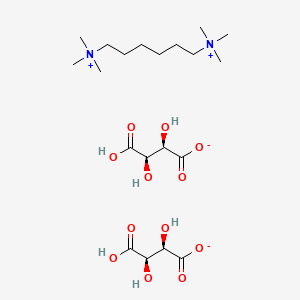

IUPAC Name |

5-amino-2-chloro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-7-4-5-11-9(6-7)13(17)8-2-1-3-10(15)12(8)16-11/h1-6H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCQNMAERVVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587517 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-10H-acridin-9-one | |

CAS RN |

893612-52-7 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1627666.png)